Myt1-IN-2
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Overview
Description
Myt1-IN-2 is a small-molecule inhibitor specifically targeting the protein kinase Myt1. Myt1 is a member of the Wee1-like kinase family and plays a crucial role in regulating the cell cycle by inhibiting cyclin-dependent kinase 1 (Cdk1). This inhibition prevents premature entry into mitosis, ensuring proper cell cycle progression and DNA damage repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myt1-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for bulk production, and ensuring consistent quality control. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Myt1-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify functional groups within this compound, leading to different analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions are various analogs and derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
Myt1-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
Myt1-IN-2 exerts its effects by specifically inhibiting the Myt1 kinase. Myt1 kinase phosphorylates and inhibits cyclin-dependent kinase 1 (Cdk1), preventing premature entry into mitosis. By inhibiting Myt1, this compound allows for the activation of Cdk1, leading to cell cycle progression and potential mitotic catastrophe in cancer cells. This mechanism makes this compound a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Wee1 Inhibitors: Compounds like Adavosertib (AZD1775) target the Wee1 kinase, which is functionally similar to Myt1.
Dual Wee1/Myt1 Inhibitors: Compounds such as PD166285 inhibit both Wee1 and Myt1 kinases.
Uniqueness of Myt1-IN-2
Properties
Molecular Formula |
C18H16N6O2S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-amino-5-(3-hydroxy-2,6-dimethylphenyl)-2-(1,3-thiazol-2-yl)pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C18H16N6O2S/c1-8-3-4-11(25)9(2)14(8)24-15(19)12(16(20)26)13-17(24)22-7-10(23-13)18-21-5-6-27-18/h3-7,25H,19H2,1-2H3,(H2,20,26) |
InChI Key |
JCFWZNDGAJNQKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)N2C(=C(C3=NC(=CN=C32)C4=NC=CS4)C(=O)N)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.